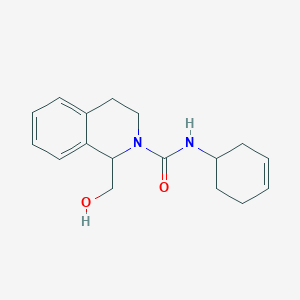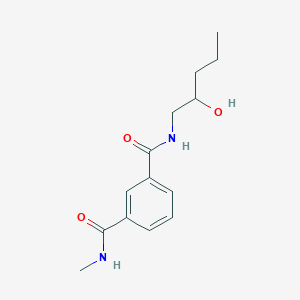![molecular formula C18H17FN2O B6641057 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol, also known as FQME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol exerts its therapeutic effects through several mechanisms of action. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and survival. 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol also modulates the activity of neurotransmitters in the brain, which may contribute to its potential neuroprotective effects. In addition, 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been shown to modulate the activity of immune cells, which may contribute to its potential immunomodulatory effects.
Biochemical and Physiological Effects:
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and survival. 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol also modulates the activity of neurotransmitters in the brain, which may contribute to its potential neuroprotective effects. In addition, 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been shown to modulate the activity of immune cells, which may contribute to its potential immunomodulatory effects.
Advantages and Limitations for Lab Experiments
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain assays. In addition, 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has not been extensively studied in humans, which may limit its potential clinical applications.
Future Directions
There are several future directions for 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol research. One direction is to further investigate its potential therapeutic properties in cancer research, neurology, and immunology. Another direction is to optimize its synthesis method to improve yields and purity. Additionally, future research could focus on developing new formulations of 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol to improve its solubility and bioavailability. Finally, more studies are needed to determine the safety and efficacy of 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol in humans.
Synthesis Methods
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol is synthesized through a multi-step process that involves the reaction of 6-fluoro-8-quinolinol with 4-aminobenzyl alcohol in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol. This synthesis method has been optimized to produce high yields of 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol with good purity.
Scientific Research Applications
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and immunology. In cancer research, 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurology, 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has also been shown to modulate the immune system, making it a potential candidate for immunotherapy.
properties
IUPAC Name |
2-[4-[(6-fluoroquinolin-8-yl)methylamino]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-10-14-2-1-8-20-18(14)15(11-16)12-21-17-5-3-13(4-6-17)7-9-22/h1-6,8,10-11,21-22H,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKAESFQYUMPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CNC3=CC=C(C=C3)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)
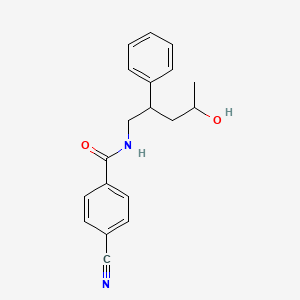
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)
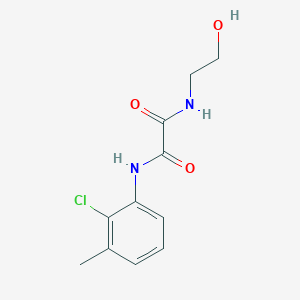
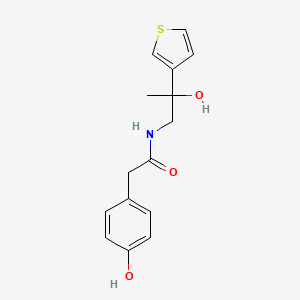
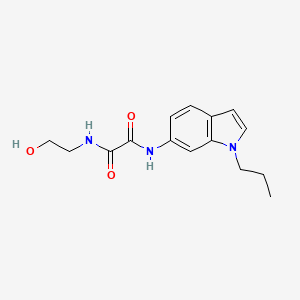
![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)
